

Technical Guide: N-Propargyl-4-Bromopyrazole

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Compound of Interest

Compound Name:	4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
CAS No.:	1183907-89-2
Cat. No.:	B1522486

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A Dual-Functional Scaffold for Fragment-Based Drug Discovery (FBDD) and Click Chemistry

Part 1: Executive Summary

N-Propargyl-4-bromopyrazole (1-(prop-2-yn-1-yl)-4-bromo-1H-pyrazole) represents a high-value "lynchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity: it possesses a terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and an aryl bromide motif for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

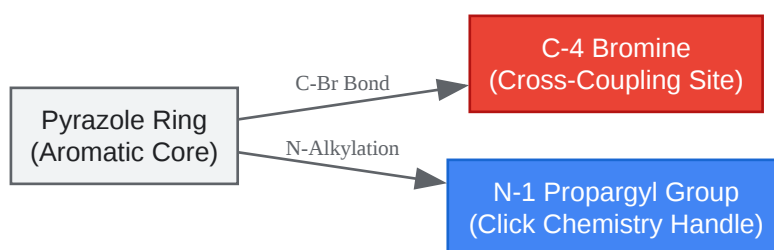
This guide provides a rigorous technical analysis of this compound, detailing its synthesis, reactivity profile, and application in generating diversity-oriented libraries for kinase inhibition and antimicrobial research.

Part 2: Chemical Profile & Properties[1][2][3][4]

Property	Description
IUPAC Name	4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
Common Name	N-Propargyl-4-bromopyrazole
Molecular Formula	C ₆ H ₅ BrN ₂
Molecular Weight	185.02 g/mol
Physical State	Low-melting solid or viscous oil (dependent on purity)
Solubility	Soluble in DCM, DMF, DMSO, MeOH; Insoluble in water
Key Functional Groups	[1][2][3][4][5][6][7] • C-4 Bromide: Electrophile for Pd-catalysis • N-1 Propargyl: Dipolarophile for Click chemistry

Structural Visualization

The following diagram illustrates the core connectivity and the distinct reactive zones of the molecule.



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Figure 1: Functional decomposition of N-propargyl-4-bromopyrazole.

Part 3: Synthetic Protocol

Objective: Regioselective N-alkylation of 4-bromopyrazole. Mechanism: SN₂ Nucleophilic Substitution.[8]

While 4-bromopyrazole can theoretically tautomerize, alkylation under basic conditions predominantly occurs at the N-1 position due to the steric and electronic favorability of the resulting aromatic system.

Reagents & Materials

- Substrate: 4-Bromopyrazole (CAS: 2075-45-8)[1]
- Electrophile: Propargyl bromide (80% wt. in toluene)
- Base: Potassium Carbonate (K_2CO_3) or Sodium Hydride (NaH)
- Solvent: DMF (Anhydrous) or Acetone

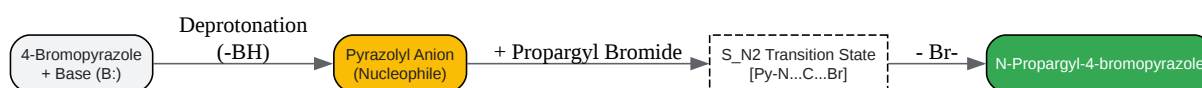
Step-by-Step Methodology

Note: This protocol is adapted from standard pyrazole alkylation procedures [1][2].

- Activation: In a flame-dried round-bottom flask, dissolve 4-bromopyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
- Deprotonation: Add K_2CO_3 (2.0 eq) or NaH (1.2 eq, 60% dispersion in oil) at 0°C. Stir for 30 minutes to generate the pyrazolyl anion.
 - Critical Insight: Use of NaH requires strict inert atmosphere (N_2/Ar) to prevent moisture quenching. K_2CO_3 is milder and sufficient for this transformation, often preferred for scale-up.
- Alkylation: Add propargyl bromide (1.2 eq) dropwise at 0°C.
 - Safety: Propargyl bromide is a lachrymator and potential shock-sensitive explosive if distilled to dryness. Handle in a fume hood.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Work-up:
 - Quench with water (if NaH used) or filter off solids (if K_2CO_3 used).

- Dilute with EtOAc and wash with water (3x) to remove DMF.
- Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathway[9][10]



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Figure 2: S_N2 mechanism for the synthesis of N-propargyl-4-bromopyrazole.

Part 4: Reactivity & Applications

The true power of N-propargyl-4-bromopyrazole lies in its ability to serve as a divergent intermediate. It allows researchers to modify the "East" and "West" wings of the molecule independently.

Pathway A: Click Chemistry (CuAAC)

The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.[9] This is widely used to append the pyrazole core to biological targets, fluorophores, or polymer chains [3][4].

- Conditions: R-N₃, CuSO₄ (10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H₂O (1:1), RT.
- Outcome: Regioselective formation of the anti-isomer (1,4-triazole).[9]

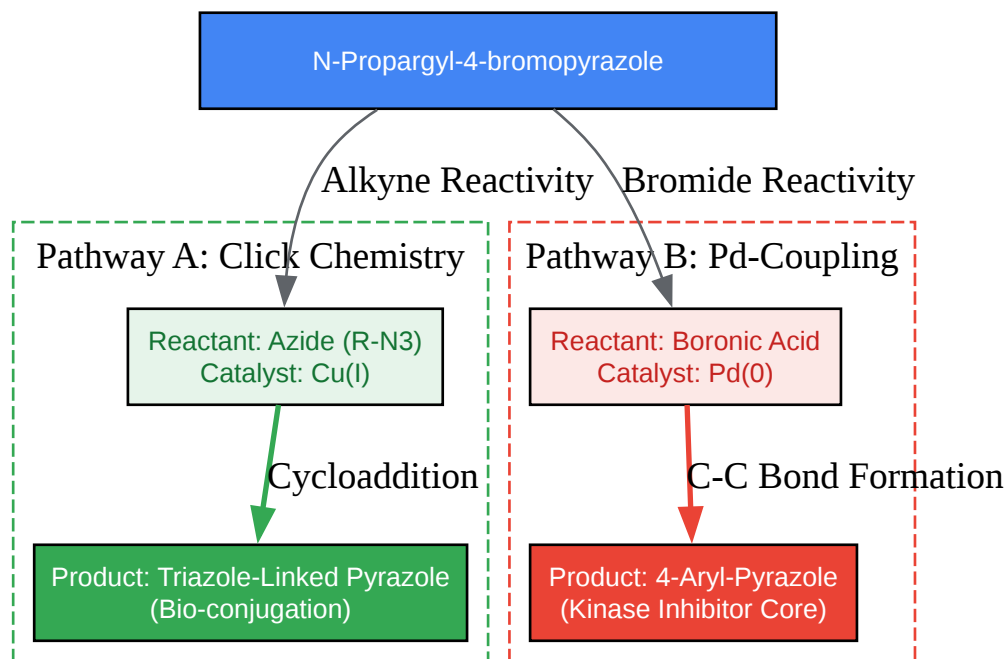
Pathway B: Palladium-Catalyzed Cross-Coupling

The C-4 bromine bond is activated by Pd(0) catalysts, enabling Suzuki-Miyaura (aryl-aryl) or Sonogashira (aryl-alkyne) couplings [5].

- Conditions: Ar-B(OH)₂, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Toluene/EtOH/H₂O, 80°C.

- Outcome: Biaryl systems common in kinase inhibitors (e.g., p38 MAPK inhibitors).

Divergent Synthesis Workflow



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Figure 3: Divergent synthetic pathways utilizing the orthogonal functional groups.

Part 5: Characterization Data (Expected)

To validate the synthesis, researchers should look for the following spectral signatures.

Technique	Diagnostic Signal	Assignment
^1H NMR (CDCl_3)	δ 7.60 (s, 1H), 7.45 (s, 1H)	Pyrazole ring protons (C-3, C-5)
δ 4.90 (d, J = 2.5 Hz, 2H)	N-CH ₂ (Methylene next to N)	
δ 2.55 (t, J = 2.5 Hz, 1H)	C \equiv C-H (Terminal Alkyne)	
^{13}C NMR	~139, 129 ppm	Pyrazole C-3/C-5
~93 ppm	Pyrazole C-4 (C-Br)	
~76, 74 ppm	Alkyne carbons	
~40 ppm	N-CH ₂	
Mass Spec (ESI)	m/z 185/187 [M+H] ⁺	Characteristic 1:1 isotopic pattern for Bromine

Part 6: Safety & Handling

- **Lachrymator Hazard:** Propargyl bromide is a potent lachrymator. All transfers must occur in a functioning fume hood.
- **Explosion Risk:** Organic azides (used in Pathway A) and propargyl bromide can be explosive. Avoid concentrating reaction mixtures containing azides to dryness. Use safety shields when scaling up.
- **Storage:** Store N-propargyl-4-bromopyrazole at 2–8°C under inert gas to prevent oxidation or polymerization of the alkyne.

References

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